
Coumarin, 3-((morpholinocarbonyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-((morpholinocarbonyl)methyl)-, also known as 3-(Morpholinocarbonyl)methyl-7-hydroxycoumarin, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of coumarin, a natural compound found in plants such as tonka beans, sweet clover, and cassia cinnamon. Coumarin, 3-((morpholinocarbonyl)methyl)- is a versatile compound that has a wide range of applications in scientific research, including drug discovery, chemical biology, and bioanalytical chemistry.
Wirkmechanismus
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- is a fluorescent compound that exhibits excitation and emission wavelengths in the visible range. Its mechanism of action involves the formation of a stable lactone ring upon excitation with light. This leads to a change in the fluorescence properties of the compound, which can be used to monitor various biological processes.
Biochemical and Physiological Effects:
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been shown to have minimal toxicity and does not interfere with normal biological processes. It has been used to study various biochemical and physiological processes, including enzyme kinetics, protein-ligand interactions, and cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in lab experiments is its high sensitivity and specificity. It can be used to detect low concentrations of proteins and peptides, and its fluorescence properties can be easily monitored. However, one of the limitations of using this compound is its relatively high cost compared to other fluorescent probes.
Zukünftige Richtungen
There are several future directions for the use of coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- in scientific research. One potential application is in the development of new drugs for the treatment of various diseases. It can also be used to study the mechanisms of various biological processes, such as protein folding and misfolding. Additionally, it can be used to develop new diagnostic tools for the detection of diseases and disorders.
Synthesemethoden
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- can be synthesized through a multistep process. The first step involves the protection of the 7-hydroxy group of coumarin with a morpholine carbonyl group. This is followed by the selective oxidation of the 4-methyl group of the protected coumarin to form the corresponding aldehyde. The aldehyde is then reacted with a morpholine carbonyl group to form the final product, coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)-.
Wissenschaftliche Forschungsanwendungen
Coumarin, Coumarin, 3-((morpholinocarbonyl)methyl)-((morpholinocarbonyl)methyl)- has been used extensively in scientific research due to its unique properties. It has been used as a fluorescent probe to study enzyme kinetics and protein-ligand interactions. It has also been used as a substrate for enzyme assays and as a labeling reagent for proteins and peptides.
Eigenschaften
CAS-Nummer |
18144-54-2 |
|---|---|
Produktname |
Coumarin, 3-((morpholinocarbonyl)methyl)- |
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
InChI-Schlüssel |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Andere CAS-Nummern |
18144-54-2 |
Synonyme |
3-[(Morpholinocarbonyl)methyl]coumarin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



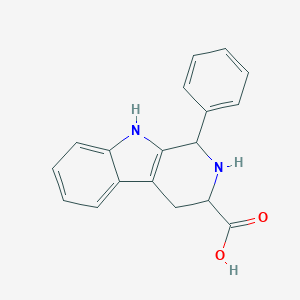
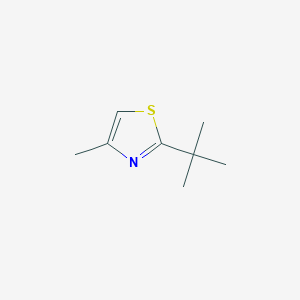

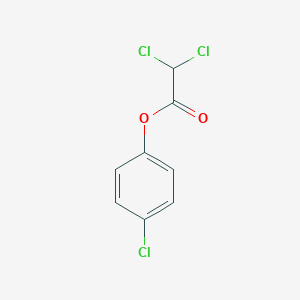
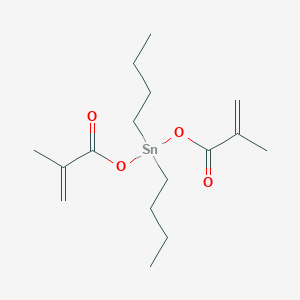
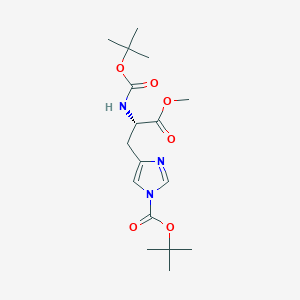


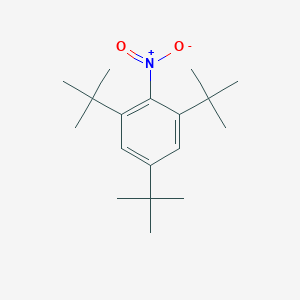

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)


